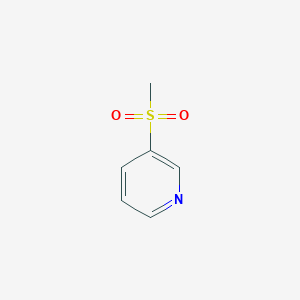

3-Methanesulfonyl-pyridine

Descripción general

Descripción

3-Methanesulfonyl-pyridine (3-MSP) is an organic compound belonging to the pyridine family of compounds. It is a colorless, crystalline solid that is soluble in many organic solvents. 3-MSP is widely used in a variety of scientific applications, including synthesis, research, and industrial applications.

Aplicaciones Científicas De Investigación

Green Metric Evaluation in Synthesis

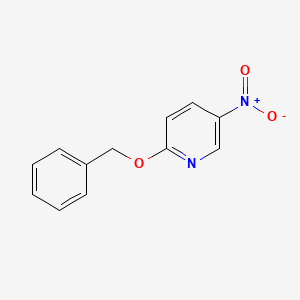

3-Methanesulfonyl-pyridine plays a role in the synthesis of certain gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related disease treatments. Its synthesis involves modified steps like N-oxidation and chlorination, with a focus on green metrics such as atom economy and reduced waste generation (Gilbile, Bhavani, & Vyas, 2017).

Aromatization of Dihydropyridines

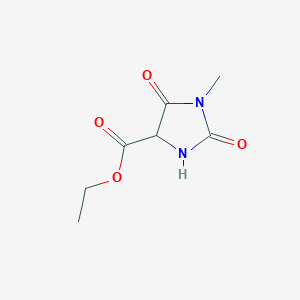

A method using methanesulfonic acid and sodium nitrite has been developed for oxidizing 1,4-dihydropyridines to pyridine derivatives. This process is efficient under mild conditions, demonstrating the potential of this compound in facilitating chemical transformations (Niknam, Razavian, Zolfigol, & Mohammahpoor‐Baltork, 2006).

Synthesis of Tetrahydrocarbazoles

In the synthesis of 9-methanesulfonyl-tetrahydrocarbazoles, this compound is used as a key intermediate. This process involves cyclisation and bromination steps, indicating its utility in complex organic syntheses (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Formation and Structure Determination in Reactions

The compound is involved in forming acyclic and cyclic products when reacting with sulfene. This includes the formation of crystalline pyridinium sulfonate salts and dihydropyrido dithiazines, demonstrating its role in complex chemical reactions (Grossert, Bharadwaj, Langler, Cameron, & Cordes, 1978).

Halogen Bonding in Arylethynyl Anion Receptor

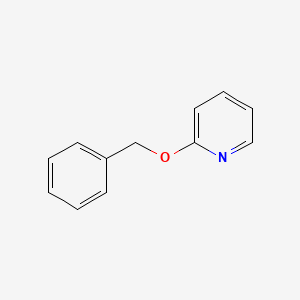

Methanesulfonyl-pyridine is used in the synthesis of a pyridinium scaffold, where it helps to polarize iodine halogen bonding units for anion binding. This highlights its application in creating well-polarized halogen bonding systems (Lohrman, Deng, Shear, Zakharov, Haley, & Johnson, 2019).

Crystal Structure Studies

Its role in crystal structure determination, particularly in forming hydrogen bonds in acid-base complexes, provides insights into proton transfer and hydrogen bonding interactions (Dodoff, Varga, & Kovala-Demertzi, 2004).

Conjugate Addition in Synthesis of Aliphatic Sulfones

This compound is used in the conjugate addition to vinyl pyridines, facilitating the synthesis of aliphatic sulfones. This method is significant for introducing sulfone groups to pyridines and diazines (Schaaf, Mukherjee, & Waterson, 2009).

Protic Ionic Liquid and Bi-functional Catalyst

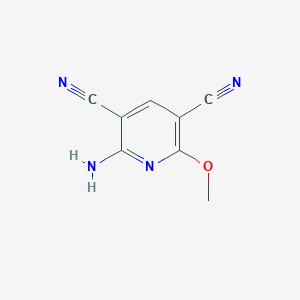

Nicotinium methane sulfonate (NMS), derived from this compound, serves as a bio-renewable protic ionic liquid and a bi-functional catalyst. It is used in the synthesis of 2-amino-3-cyano pyridines, demonstrating its catalytic efficiency in organic synthesis (Tamaddon & Azadi, 2018).

Mecanismo De Acción

Target of Action

3-Methanesulfonyl-pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling process . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling process . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of this compound is the formation of methanesulfonates, which are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .

Action Environment

The action environment of this compound is typically a laboratory setting where SM coupling reactions are performed . The success of the SM coupling process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . It’s important to note that this compound can harm public health and the environment by destroying ozone in the upper atmosphere .

Análisis Bioquímico

Biochemical Properties

3-Methanesulfonyl-pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with methanesulfonyl chloride, which enhances the acidity of the α-hydrogen, facilitating the removal of the hydrogen by pyridine in the first step of the reaction . This interaction is crucial for the formation of methanesulfonates, which are important intermediates in organic synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with methanesulfonyl chloride can lead to the formation of sulfene intermediates, which play a role in cellular reactions . These interactions can impact cellular metabolism and gene expression, leading to changes in cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of methanesulfonates from methanesulfonyl chloride and pyridine involves an E1cb elimination mechanism, generating the highly reactive parent sulfene, which then interacts with alcohols to form the final product . This mechanism highlights the compound’s role in enzyme inhibition and activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that methanesulfonyl chloride, a related compound, undergoes hydrolysis with a small secondary kinetic isotope effect for pH < 6.7, indicating a stable reaction mechanism . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At appropriate doses, the compound can significantly impact cellular processes without causing toxicity. At high doses, it may exhibit toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to adverse effects on cellular metabolism and function . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with methanesulfonyl chloride and pyridine leads to the formation of methanesulfonates, which are intermediates in various metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through interactions with transporters and binding proteins. For example, methanesulfonyl chloride, a related compound, is known to interact with pyridine, facilitating its transport and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its overall activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound’s activity can be influenced by its localization within specific cellular compartments or organelles. For instance, the formation of methanesulfonates from methanesulfonyl chloride and pyridine involves specific targeting signals and post-translational modifications that direct the compound to particular subcellular locations . These localizations can impact the compound’s activity and function within the cell.

Propiedades

IUPAC Name |

3-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSAPNSHGPNDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329036 | |

| Record name | 3-Methanesulfonyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52693-61-5 | |

| Record name | 3-Methanesulfonyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

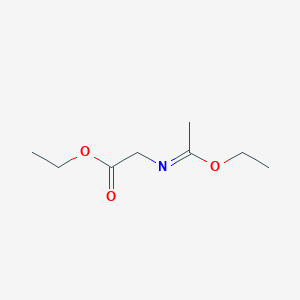

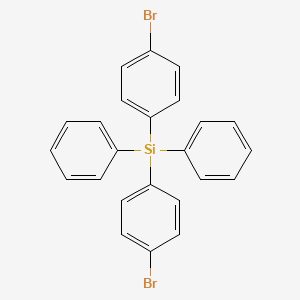

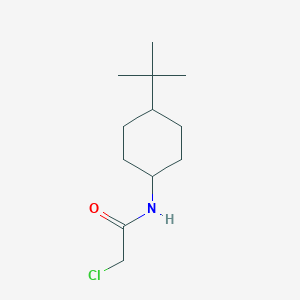

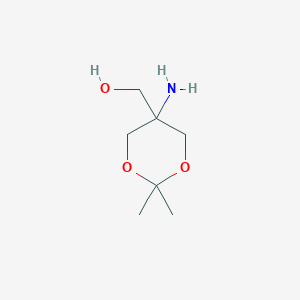

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)